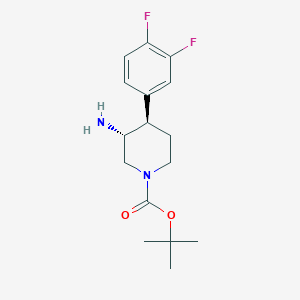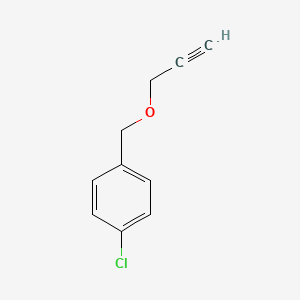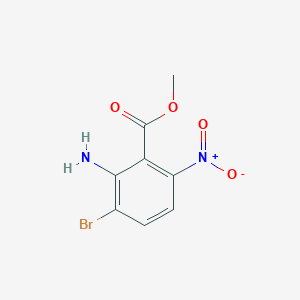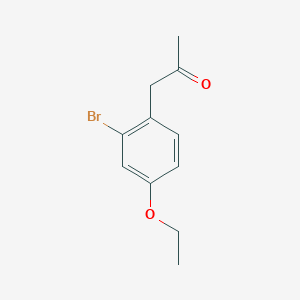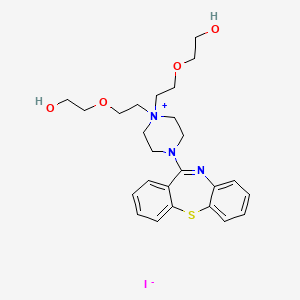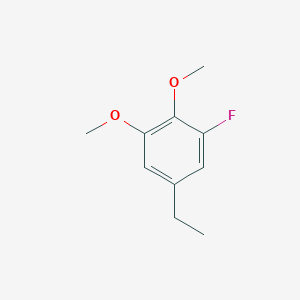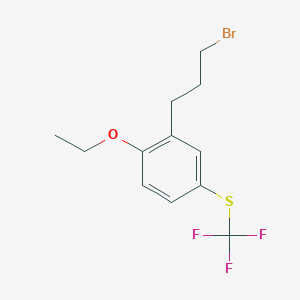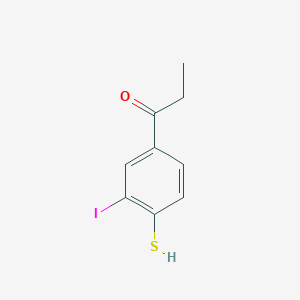
1-(4-Amino-2-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H10FNO It is a derivative of phenylpropanone, characterized by the presence of an amino group and a fluorine atom on the aromatic ring
Preparation Methods
The synthesis of 1-(4-Amino-2-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroacetophenone with ammonia in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Amino-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and fluorine groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include halogens, alkylating agents, and acylating agents.
Major products formed from these reactions include substituted phenylpropanones, alcohols, and carboxylic acids.
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Amino-2-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)propan-2-amine: This compound lacks the amino group on the aromatic ring, resulting in different chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(4-amino-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10FNO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4,11H2,1H3 |
InChI Key |
GFZPVSYGSCEYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


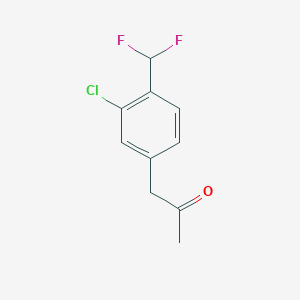

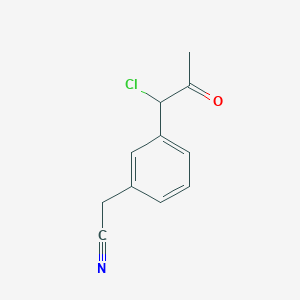

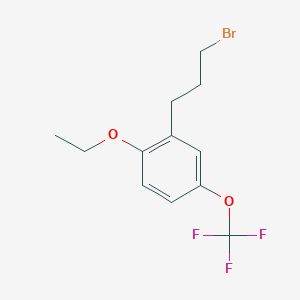
![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
